molecular formula C31H36N6O3S B2994225 N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide CAS No. 1037683-54-7

N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide

Cat. No. B2994225
CAS RN: 1037683-54-7
M. Wt: 572.73
InChI Key: CNIJYOMYFPEVNP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C31H36N6O3S and its molecular weight is 572.73. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various derivatives of quinazolinones, including compounds structurally related to N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide, to explore their biological activities. For example, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, which exhibited significant anti-monoamine oxidase and antitumor activity (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015). This suggests a potential for therapeutic applications in neuropsychiatric and oncological disorders.

Antimicrobial and Pesticidal Activities

Compounds with the quinazolinone structure have been reported to possess significant antimicrobial and pesticidal activities. Misra and Gupta (1982) described the synthesis of new substituted 3H-quinazolin-4-one derivatives, including structures similar to N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide, which exhibited notable antibacterial and insecticidal activities (Misra & Gupta, 1982).

Anticancer Research

Quinazolinone derivatives have been explored for their potential anticancer properties. Berest et al. (2011) synthesized novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and found some of these compounds to be highly active against non-small cell lung and CNS cancer cell lines, highlighting their potential as anticancer agents (Berest, Voskoboynik, Kovalenko, Antypenko, Nosulenko, Katsev, & Shandrovskaya, 2011).

Pharmacological Evaluation for Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2009) conducted a pharmacological evaluation of 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones, which share structural similarities with N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide. They found that these compounds exhibited significant analgesic and anti-inflammatory activities, with minimal ulcerogenic potential compared to traditional NSAIDs, suggesting a therapeutic potential for pain and inflammation management (Alagarsamy, Shankar, Solomon, Sheorey, & Parthiban, 2009).

properties

IUPAC Name

N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N6O3S/c38-27(32-22-9-3-1-4-10-22)21-41-31-34-25-14-8-7-13-24(25)29-33-26(30(40)37(29)31)15-16-28(39)36-19-17-35(18-20-36)23-11-5-2-6-12-23/h2,5-8,11-14,22,26H,1,3-4,9-10,15-21H2,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIJYOMYFPEVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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